molecular formula C16H18FN3O2S B2635283 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-methylthiophene-2-carboxamide CAS No. 2034250-03-6

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-methylthiophene-2-carboxamide

Cat. No. B2635283
CAS RN: 2034250-03-6
M. Wt: 335.4
InChI Key: UUSWONJIYPBYGC-JOCQHMNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H18FN3O2S and its molecular weight is 335.4. The purity is usually 95%.
BenchChem offers high-quality N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-methylthiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-methylthiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacogenetics and Metabolism

Pharmacogenetic studies have emphasized the importance of genetic determinants, such as dihydropyrimidine dehydrogenase (DPD) polymorphisms, in influencing the efficacy and toxicity of fluoropyrimidine-based therapies. These studies underscore the potential for personalized medicine, where treatment is tailored according to individual genetic profiles to optimize efficacy while minimizing toxicity risks (Del Re et al., 2017; Falvella et al., 2015).

Mechanism of Action and Clinical Application

Fluoropyrimidines, like 5-FU and capecitabine, are cornerstone treatments for several cancers, notably colorectal and breast cancers. Their primary mechanism involves the inhibition of thymidylate synthase, leading to DNA damage and cell death. Oral fluoropyrimidines, such as capecitabine, offer advantages in convenience and potentially improved safety profiles over traditional intravenous formulations (Maehara, 2003; Miyamoto et al., 2014).

Novel Formulations and Combinations

Recent advancements have led to the development of novel fluoropyrimidine formulations and combinations aimed at improving therapeutic efficacy and reducing toxicity. For example, S-1, a combination of tegafur with gimeracil and oteracil, has shown promise in treating gastric cancer, highlighting the ongoing innovation in this area (Kobayakawa & Kojima, 2011).

Resistance Mechanisms and Biomarkers

Research into the resistance mechanisms against fluoropyrimidines and the identification of predictive biomarkers for treatment response represents a crucial step towards more effective cancer therapies. Understanding these aspects can lead to more personalized treatment approaches, thereby improving outcomes for patients with cancer (Gmeiner, 2006).

properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c1-10-6-14(23-9-10)15(21)20-12-2-4-13(5-3-12)22-16-18-7-11(17)8-19-16/h6-9,12-13H,2-5H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSWONJIYPBYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]thiophene-2-carboxamide

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